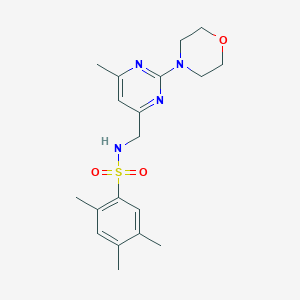
2,4,5-trimethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,4,5-Trimethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The compound's structure, synthesis, and biological evaluations are discussed based on diverse research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Characteristics
- Molecular Weight : 353.41 g/mol
- CAS Number : 691873-06-0
Antimicrobial Activity
Research has shown that sulfonamide compounds exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives of sulfonamides against multiple bacterial strains such as MRSA, E. coli, and K. pneumoniae. The tested compound demonstrated potent antibacterial activity with growth inhibition rates exceeding 85% against these pathogens .
Table 1: Antimicrobial Activity of Related Sulfonamide Compounds
| Compound | Bacterial Strain | Growth Inhibition (%) |
|---|---|---|
| Compound A | MRSA | 95 |
| Compound B | E. coli | 90 |
| Compound C | K. pneumoniae | 88 |
Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed through in vivo models. It was found to significantly reduce inflammation, comparable to established anti-inflammatory drugs like indomethacin and celecoxib. The reduction in edema thickness was measured at various time points post-administration.
Table 2: Anti-inflammatory Effects of Sulfonamide Compounds
| Compound | Edema Thickness Reduction (%) | Time Point (h) |
|---|---|---|
| Indomethacin | 96.6 | 6 |
| Celecoxib | 94.7 | 6 |
| Tested Compound | 92 | 6 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-2. Selectivity indices indicated that the compound preferentially inhibits COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors.
Table 3: COX Inhibition Potency of Selected Compounds
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Indomethacin | 0.079 | N/A |
| Celecoxib | 0.100 | N/A |
| Tested Compound | 0.10–0.31 | 31.29–132 |
Case Studies
In a recent study, derivatives of the compound were synthesized and tested for their biological activities. The results indicated that modifications in the molecular structure could enhance both antimicrobial and anti-inflammatory properties, suggesting a pathway for developing more effective therapeutic agents .
Propriétés
IUPAC Name |
2,4,5-trimethyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-13-9-15(3)18(10-14(13)2)27(24,25)20-12-17-11-16(4)21-19(22-17)23-5-7-26-8-6-23/h9-11,20H,5-8,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNNGDZXJVJHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














